molecular formula C9H8Cl3NO2 B13993040 2,2,2-Trichloroethyl phenylcarbamate CAS No. 42864-21-1

2,2,2-Trichloroethyl phenylcarbamate

Cat. No.: B13993040
CAS No.: 42864-21-1
M. Wt: 268.5 g/mol
InChI Key: PAVDVFNMTYTIEG-UHFFFAOYSA-N
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Description

2,2,2-Trichloroethyl phenylcarbamate is an organic compound with the molecular formula C9H8Cl3NO2 It is a derivative of carbamic acid and is characterized by the presence of a trichloroethyl group attached to the nitrogen atom of the carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trichloroethyl phenylcarbamate typically involves the reaction of 2,2,2-trichloroethyl chloroformate with aniline. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

ClCOOCH2CCl3+C6H5NH2C6H5NHCOOCH2CCl3+HCl\text{ClCOOCH}_2\text{CCl}_3 + \text{C}_6\text{H}_5\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{NHCOOCH}_2\text{CCl}_3 + \text{HCl} ClCOOCH2​CCl3​+C6​H5​NH2​→C6​H5​NHCOOCH2​CCl3​+HCl

The reaction is typically conducted at room temperature, and the product is purified by recrystallization from an appropriate solvent, such as ethanol or ethyl acetate .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for the addition of reagents and removal of by-products can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloroethyl phenylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2,2-Trichloroethyl phenylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-Trichloroethyl phenylcarbamate involves the formation of a covalent bond with the target molecule. The trichloroethyl group acts as a leaving group, facilitating the formation of a carbamate linkage with the target. This can result in the inhibition of enzyme activity or modification of protein function. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule .

Comparison with Similar Compounds

Properties

IUPAC Name

2,2,2-trichloroethyl N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl3NO2/c10-9(11,12)6-15-8(14)13-7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAVDVFNMTYTIEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)OCC(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl3NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70962747
Record name 2,2,2-Trichloroethyl hydrogen phenylcarbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70962747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42864-21-1
Record name NSC151581
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151581
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2,2-Trichloroethyl hydrogen phenylcarbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70962747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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